molecular formula C15H23BrOSi B8430598 ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8430598
M. Wt: 327.33 g/mol
InChI Key: CPNJYUJMJOGAMA-UHFFFAOYSA-N
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Description

((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated indene moiety linked to a tert-butyl-dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:

    Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 4-bromo-2,3-dihydro-1H-indene.

    Formation of the Silane Ether: The brominated indene is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the desired silane ether.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the bromination step and large-scale purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indene moiety can be oxidized to form indanone derivatives or reduced to form fully saturated indane derivatives.

    Cross-Coupling Reactions: The brominated indene can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., sodium alkoxides, amines) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

    Oxidation: Indanone derivatives.

    Reduction: Indane derivatives.

    Cross-Coupling: Biaryl or styrene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science:

Biology and Medicine

    Drug Development: The indene moiety is a common structural motif in various bioactive compounds, making this compound a valuable intermediate in drug discovery and development.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as increased thermal stability or unique mechanical properties.

Mechanism of Action

The mechanism of action of ((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-dihydro-1H-indene: Lacks the silane ether group, making it less versatile in certain synthetic applications.

    (tert-Butyl)dimethylsilyl chloride: Used as a protecting group for alcohols but does not contain the indene moiety.

    Indene: The parent compound without bromination or silane ether modification.

Uniqueness

((4-Bromo-2,3-dihydro-1H-inden-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the combination of the brominated indene moiety and the silane ether group, which provides a versatile platform for further functionalization and applications in various fields of research and industry.

Properties

Molecular Formula

C15H23BrOSi

Molecular Weight

327.33 g/mol

IUPAC Name

(4-bromo-2,3-dihydro-1H-inden-1-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H23BrOSi/c1-15(2,3)18(4,5)17-14-10-9-11-12(14)7-6-8-13(11)16/h6-8,14H,9-10H2,1-5H3

InChI Key

CPNJYUJMJOGAMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the crude 4-bromo-1-indanol (1.02 g) in dimethylformamide (10 ml) were added at an ice temperature imidazole (0.645 g) and tert-butyldimethylsilyl chloride (0.857 g). The reaction mixture was stirred at the same temperature overnight, poured into a saturated aqueous saline solution and extracted with ether. The organic layer was washed with a saturated aqueous saline, dried over sodium sulfate, and the solvent was removed by distillation under reduced pressure. The residual concentrate (1.6 g) was purified by chromatography on a silica gel column to give the title compound (1.51 g).
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1.02 g
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[Compound]
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ice
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0.645 g
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0.857 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2,3-dihydro-1H-inden-1-ol INT-28 (2.56 g, 12.0 mm) in DMF (5 mL) were added TBDMSCl (2.17 g, 14.4 mmol) and imidazole (2 g, 30.0 mmol) and the reaction mixture stirred at room temperature overnight. The reaction mixture was diluted with water and extracted with EA. The organic layers were washed with water and brine, and dried over MgSO4. The crude product was purified by chromatography (EA/hexane) to afford (4-bromo-2,3-dihydro-1H-inden-1-yloxy)(tert-butyl)dimethylsilane INT-29 (3.3 g, 84%) as a clear oil. LCMS-ESI (m/z) calculated for C15H23BrOSi: 327.3; found 195.0 [M−OTBS]+, tR=3.07 min. 1H NMR (400 MHz, CDCl3) δ 7.20 (d, J=7.8 Hz, 1H), 7.06 (d, J=7.4 Hz, 1H), 6.92 (t, J=7.7 Hz, 1H), 5.13 (t, J=7.0 Hz, 1H), 2.85 (ddd, J=16.4, 9.1, 2.9 Hz, 1H), 2.57 (dt, J=16.5, 8.3 Hz, 1H), 2.36-2.17 (m, 1H), 1.76 (dtd, J=12.8, 8.8, 7.1 Hz, 1H), 0.83-0.72 (m, 9H), 0.05-−0.06 (m, 6H).
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